A Technical Guide to the Solubility of 2,4-Dinitrophenol (DNP) for Researchers and Drug Development Professionals
A Technical Guide to the Solubility of 2,4-Dinitrophenol (DNP) for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-Dinitrophenol (DNP), a compound of significant interest due to its potent biological activity as an uncoupler of oxidative phosphorylation.[1][2] For researchers in drug development and cellular biology, understanding DNP's solubility in various solvent systems is paramount for ensuring experimental reproducibility, designing effective delivery mechanisms, and maintaining safety. This document details the physicochemical principles governing DNP's solubility, provides quantitative data for its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, and outlines a robust experimental protocol for solubility determination. All procedures and claims are grounded in established scientific principles and supported by authoritative references.
Introduction: The Double-Edged Sword of 2,4-Dinitrophenol
2,4-Dinitrophenol (DNP) is a yellow, crystalline organic compound that functions as a potent protoplasmic poison.[2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[1][3] By transporting protons across the inner mitochondrial membrane, DNP dissipates the proton gradient required for ATP synthesis, causing the energy from cellular respiration to be released as heat.[1][2] This potent metabolic effect led to its brief and ill-fated use as a weight-loss drug in the 1930s, which was halted due to severe toxicity and fatalities.[3][4]
Physicochemical Properties Governing DNP Solubility
The solubility of DNP is dictated by its molecular structure, which features a combination of polar and non-polar characteristics.
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Molecular Structure: DNP consists of a benzene ring substituted with a hydroxyl (-OH) group and two nitro (-NO₂) groups at positions 2 and 4.
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Acidity (pKa): The phenolic hydroxyl group is acidic. The powerful electron-withdrawing effects of the two nitro groups delocalize the negative charge of the corresponding phenoxide ion, making DNP a significantly stronger acid than phenol. Its pKa is approximately 4.0-4.1.[7][8] This acidity is a key factor in its solubility, particularly in aqueous solutions of varying pH and its ability to form salts.
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Polarity and Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the hydroxyl group can act as hydrogen bond acceptors. This allows for complex interactions with both protic and aprotic polar solvents.
Solubility Profile of 2,4-Dinitrophenol
Solubility in Dimethyl Sulfoxide (DMSO)
Causality of High Solubility in DMSO: The high solubility is primarily due to the polar aprotic nature of DMSO. The sulfoxide group (S=O) in DMSO is a very strong hydrogen bond acceptor. It readily forms a strong hydrogen bond with the acidic proton of DNP's hydroxyl group. This interaction effectively solvates the DNP molecule, overcoming the crystal lattice energy of the solid compound.
Caption: DNP-DMSO Interaction via Hydrogen Bonding.
Solubility in Other Organic Solvents and Water
DNP exhibits varied solubility across a range of common laboratory solvents. This behavior directly reflects the interplay of polarity, hydrogen bonding capacity, and the "like dissolves like" principle. The quantitative solubility data is summarized in the table below.
| Solvent | Chemical Class | Solubility (g / 100 g solution) | Temperature (°C) | Reference(s) |
| Acetone | Ketone (Polar Aprotic) | 35.90 | 15 | [6] |
| Pyridine | Heterocycle (Polar Aprotic) | 20.08 | 15 | [6] |
| Ethyl Acetate | Ester (Polar Aprotic) | 15.55 | 15 | [6] |
| Ethanol | Alcohol (Polar Protic) | Soluble | - | [6][11] |
| Methanol | Alcohol (Polar Protic) | Soluble | - | [6] |
| Toluene | Aromatic Hydrocarbon | 6.36 | 15 | [6] |
| Chloroform | Halogenated Hydrocarbon | 5.39 | 15 | [6] |
| Benzene | Aromatic Hydrocarbon | Soluble | - | [6][11] |
| Ethyl Ether | Ether | Soluble | - | [6] |
| Carbon Tetrachloride | Halogenated Hydrocarbon | 0.423 | 15 | [6] |
| Water | Aqueous | 0.56 (at 18°C) | 18 / 100 | [6] |
| 4.3 (at 100°C) |
Analysis of Solubility Trends:
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High Solubility in Polar Aprotic Solvents: DNP is most soluble in polar aprotic solvents like acetone and pyridine.[6] These solvents can effectively accept hydrogen bonds from DNP's hydroxyl group and have sufficient polarity to solvate the aromatic ring and nitro groups.
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Good Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol are also effective solvents.[6][11] They can act as both hydrogen bond donors and acceptors, readily interacting with DNP.
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Moderate to Low Solubility in Non-Polar Solvents: Solubility decreases significantly in less polar solvents like toluene and chloroform and is very low in non-polar solvents like carbon tetrachloride.[6] These solvents cannot effectively solvate the polar hydroxyl and nitro functional groups.
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Limited Water Solubility: DNP is only sparingly soluble in water at room temperature.[6][11] Although water is highly polar, the large, relatively non-polar benzene ring disrupts water's strong hydrogen-bonding network, making solvation less favorable. Solubility increases significantly with temperature.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To ensure accurate and reproducible results, the "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of DNP in a chosen solvent at a controlled temperature.
Materials:
-
2,4-Dinitrophenol (wetted with water for safety, factor in water content for weighing)
-
Solvent of interest (e.g., DMSO, Ethanol, Buffered Saline)
-
Scintillation vials or glass test tubes with screw caps
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Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Methodology:
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure:
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Preparation: Add an excess amount of solid DNP to a vial containing a precise volume of the solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated.
-
Causality: The presence of a solid phase in equilibrium with the liquid phase is the definition of a saturated solution. Without it, the measured concentration would simply be that of an unsaturated solution.
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period, typically 24 to 48 hours.
-
Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium. Shorter times may only yield a kinetic solubility value, which can be misleadingly high (supersaturated) or low (unsaturated).
-
-
Phase Separation: Remove the vials and let them stand undisturbed at the same controlled temperature for at least one hour to allow the excess solid to settle.
-
Causality: This step minimizes the amount of solid material that needs to be removed by filtration, preventing premature clogging of the filter.
-
-
Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean collection vial.
-
Causality: Filtration is a critical self-validating step. It guarantees that the sample being analyzed is a true solution, free from any undissolved micro-particles that would artificially inflate the measured concentration. The filter material must be chemically compatible with the solvent to avoid introducing extractables.
-
-
Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.
-
Causality: A validated analytical method with a proper calibration curve ensures the accuracy and precision of the final concentration measurement.
-
-
Calculation: Calculate the concentration of DNP in the original saturated solution, accounting for any dilutions made. The result is the thermodynamic solubility of DNP in that solvent at that specific temperature.
Critical Safety and Handling Precautions
2,4-Dinitrophenol is a highly hazardous substance and must be handled with extreme caution.
-
Explosion Hazard: DNP is explosive when dry.[5][6] It is typically supplied wetted with 15-35% water to stabilize it. Do not allow the material to dry out.
-
High Acute Toxicity: DNP is fatal if swallowed, inhaled, or in contact with skin.[5][13] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., Nitrile rubber), and safety goggles.[5]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, and open flames.[14]
Conclusion
The solubility of 2,4-Dinitrophenol is a complex function of its unique physicochemical properties. It is highly soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in polar protic solvents like alcohols, and sparingly soluble in non-polar solvents and water. This guide provides the foundational knowledge and practical methodologies required for researchers to prepare DNP solutions accurately, consistently, and safely. Adherence to the principles and protocols outlined herein will enhance experimental integrity and contribute to the generation of reliable and reproducible scientific data.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. PubChem. [Link]
-
Solubility of Things. (n.d.). 2,4-Dinitrophenol. [Link]
-
Loba Chemie. (2020). SAFETY DATA SHEET: 2,4-DINITROPHENOL INDICATOR AR. [Link]
-
Li, Y., et al. (2015). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. National Center for Biotechnology Information. [Link]
-
Carl Roth GmbH. (2024). Safety data sheet: 2,4-Dinitrophenol. [Link]
-
Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]
-
Wolthuis, E., et al. (1975). Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]
-
Larsson, K. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Khan, T. (2024). Answer to "What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?". ResearchGate. [Link]
-
Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. ResearchGate. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
Chen, G., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics. [Link]
-
ResearchGate. (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?[Link]
-
Quora. (2018). What is the order by acid strength of phenol, o-nitrophenol, and 2, 4-dinitro phenol?. [Link]
-
Pearson. (n.d.). Explain why 2,4-dinitrophenol (pKa = 4.0) is a stronger acid.... [Link]
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. chemicalbook.com [chemicalbook.com]
